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Compound of Interest

Compound Name: L-Tyrosinol hydrochloride

Cat. No.: B2394453 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for L-Tyrosinol
hydrochloride, a critical chiral building block in pharmaceutical synthesis.[1] Intended for

researchers, scientists, and drug development professionals, this document offers a detailed

exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, grounded in fundamental principles and practical application.

Introduction: The Significance of L-Tyrosinol
Hydrochloride
L-Tyrosinol hydrochloride, with the chemical formula C₉H₁₄ClNO₂ and a molecular weight of

203.67 g/mol , is the hydrochloride salt of L-Tyrosinol.[2] Its structure, featuring a primary

alcohol, a primary amine, and a phenolic group, makes it a versatile intermediate in the

synthesis of complex molecules and active pharmaceutical ingredients (APIs), particularly in

the development of novel therapeutics for neurological disorders and as a component in

peptide chemistry.[1]

The precise characterization of L-Tyrosinol hydrochloride is paramount to ensure its purity,

identity, and suitability for its intended applications. Spectroscopic techniques are the

cornerstone of this characterization, providing a detailed fingerprint of the molecule's structure

and functional groups. This guide will dissect the NMR, IR, and MS data, offering insights into

the interpretation of these spectra and the experimental protocols for their acquisition.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 13 Tech Support

https://www.benchchem.com/product/b2394453?utm_src=pdf-interest
https://www.benchchem.com/product/b2394453?utm_src=pdf-body
https://www.benchchem.com/product/b2394453?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlelanding/2015/ay/c5ay02839f
https://www.benchchem.com/product/b2394453?utm_src=pdf-body
https://www.benchchem.com/product/b2394453?utm_src=pdf-body
https://www.benchchem.com/product/b2394453?utm_src=pdf-body
https://www.youtube.com/watch?v=4pUFF2eUeFY
https://pubs.rsc.org/en/content/articlelanding/2015/ay/c5ay02839f
https://www.benchchem.com/product/b2394453?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2394453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy:
Elucidating the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides

detailed information about the chemical environment, connectivity, and stereochemistry of

atoms within a molecule.

Predicted ¹H NMR Spectroscopy
The proton NMR (¹H NMR) spectrum of L-Tyrosinol hydrochloride is expected to exhibit

distinct signals corresponding to the different types of protons in the molecule. The presence of

the hydrochloride salt will result in the protonation of the primary amine to an ammonium group

(-NH₃⁺). The chemical shifts are influenced by the electron-withdrawing and electron-donating

effects of adjacent functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for L-Tyrosinol Hydrochloride

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Integration

Aromatic (Ha, Ha') 7.0 - 7.2 Doublet 2H

Aromatic (Hb, Hb') 6.7 - 6.9 Doublet 2H

Methine (Hc) 3.8 - 4.0 Multiplet 1H

Methylene (Hd) 3.5 - 3.7 Multiplet 2H

Methylene (He) 2.8 - 3.0 Multiplet 2H

Hydroxyl (OH) Variable (broad) Singlet 1H

Ammonium (NH₃⁺) Variable (broad) Singlet 3H

Phenolic (OH) Variable (broad) Singlet 1H

Causality Behind Expected Chemical Shifts:
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Aromatic Protons (Ha, Ha', Hb, Hb'): The protons on the benzene ring are split into two

distinct doublets due to the para-substitution pattern. The protons ortho to the hydroxyl group

(Hb, Hb') are expected to be more shielded (appear at a lower ppm) compared to the protons

meta to the hydroxyl group (Ha, Ha') due to the electron-donating nature of the -OH group.

Methine and Methylene Protons (Hc, Hd, He): The protons on the aliphatic chain are

deshielded to varying degrees by the adjacent electronegative oxygen and nitrogen atoms.

The methine proton (Hc) and the methylene protons of the primary alcohol (Hd) are expected

to be the most downfield in this region.

Labile Protons (Hydroxyl, Ammonium, Phenolic): The chemical shifts of the -OH and -NH₃⁺

protons are often broad and can vary significantly depending on the solvent, concentration,

and temperature due to hydrogen bonding and exchange with residual water in the solvent.

Predicted ¹³C NMR Spectroscopy
The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the

molecule. Each unique carbon atom in L-Tyrosinol hydrochloride will give rise to a distinct

signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for L-Tyrosinol Hydrochloride

Carbon Assignment Predicted Chemical Shift (ppm)

C1 (Aromatic, C-OH) 155 - 157

C2, C6 (Aromatic) 115 - 117

C3, C5 (Aromatic) 130 - 132

C4 (Aromatic) 128 - 130

C7 (Methine, C-N) 55 - 58

C8 (Methylene, C-OH) 65 - 68

C9 (Methylene, Ar-C) 38 - 41

Interpretation of the ¹³C NMR Spectrum:
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The aromatic carbons exhibit chemical shifts in the typical range of 115-160 ppm. The carbon

attached to the phenolic hydroxyl group (C1) is the most deshielded. The aliphatic carbons

appear in the more upfield region of the spectrum. The carbon bearing the ammonium group

(C7) and the carbon of the primary alcohol (C8) are deshielded due to the electronegativity of

the heteroatoms.

Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is essential for accurate

structural elucidation.

Step-by-Step Methodology:

Sample Preparation:

Accurately weigh 5-10 mg of L-Tyrosinol hydrochloride.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is a common choice for hydrochloride salts

due to their good solubility.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

Data Acquisition:

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to set

include the spectral width, acquisition time, relaxation delay, and number of scans.
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Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller

gyromagnetic ratio of ¹³C, a larger number of scans is typically required. Proton decoupling

is used to simplify the spectrum and improve the signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the

frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS

or DSS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons

for each signal.

NMR Data Interpretation Workflow
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Caption: Workflow for NMR data interpretation.

Infrared (IR) Spectroscopy: Identifying Functional
Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information

about the functional groups present in a molecule. The absorption of infrared radiation causes

molecular vibrations, and the frequencies of these vibrations are characteristic of specific

bonds.
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Predicted IR Absorption Bands
The IR spectrum of L-Tyrosinol hydrochloride will be characterized by several key absorption

bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Frequencies for L-Tyrosinol Hydrochloride

Functional Group Vibrational Mode
Predicted

Wavenumber (cm⁻¹)
Intensity

O-H (Alcohol &

Phenol)
Stretching 3200 - 3600 Broad, Strong

N-H (Ammonium) Stretching 2800 - 3200 Broad, Strong

C-H (Aromatic) Stretching 3000 - 3100 Medium

C-H (Aliphatic) Stretching 2850 - 3000 Medium

N-H (Ammonium) Bending 1500 - 1600 Medium

C=C (Aromatic) Stretching 1450 - 1600 Medium

C-O (Alcohol &

Phenol)
Stretching 1000 - 1250 Strong

C-N Stretching 1000 - 1200 Medium

Key Features of the IR Spectrum:

A very broad and intense absorption band in the high-frequency region (above 2800 cm⁻¹) is

expected, arising from the overlapping O-H stretching vibrations of the alcohol and phenolic

groups, and the N-H stretching of the ammonium group. Hydrogen bonding will significantly

broaden these peaks.

The presence of the aromatic ring will be confirmed by C-H stretching absorptions just above

3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Strong absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O and C-

N stretching will be prominent.
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Experimental Protocol for FTIR Spectroscopy
For a solid sample like L-Tyrosinol hydrochloride, the Potassium Bromide (KBr) pellet

method is a common sample preparation technique.

Step-by-Step Methodology:

Sample Preparation (KBr Pellet):

Place a small amount of L-Tyrosinol hydrochloride (1-2 mg) and about 100-200 mg of

dry, spectroscopic grade KBr powder in an agate mortar.

Gently grind the mixture with a pestle to a fine, homogeneous powder. This minimizes light

scattering.

Transfer the powder to a pellet-pressing die.

Apply pressure using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and water vapor.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The instrument measures the transmittance or absorbance of infrared radiation as a

function of wavenumber.

Data Analysis:

The resulting spectrum is a plot of percentage transmittance or absorbance versus

wavenumber.

Identify the major absorption bands and assign them to the corresponding functional

groups based on their position, intensity, and shape.

IR Spectroscopy Data Flow
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Caption: Workflow for FTIR analysis.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is used to determine the molecular weight of a compound and can provide structural

information through the analysis of fragmentation patterns.

Expected Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum of L-
Tyrosinol hydrochloride is expected to show a prominent peak corresponding to the

protonated molecule [M+H]⁺, where M is the free base L-Tyrosinol.

Molecular Formula of L-Tyrosinol: C₉H₁₃NO₂
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Exact Mass of L-Tyrosinol: 167.09 g/mol

Expected [M+H]⁺ peak: m/z 168.10

Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion

and provide further structural information. The fragmentation of the [M+H]⁺ ion of L-Tyrosinol

would likely proceed through the loss of small, stable neutral molecules.

Table 4: Plausible Mass Spectral Fragments for L-Tyrosinol

Fragment Ion (m/z) Neutral Loss
Proposed Structure of

Fragment

150 H₂O (18)
Loss of the primary alcohol as

water

136 CH₂O (30)
Cleavage of the C-C bond

adjacent to the alcohol

107 C₂H₆NO (60)
Cleavage of the benzylic C-C

bond

Rationale for Fragmentation:

The loss of water is a common fragmentation pathway for alcohols.

Cleavage of the carbon-carbon bond adjacent to the alcohol group (alpha-cleavage) is also a

favorable process.

The most abundant fragment is often the stable benzylic cation formed by cleavage of the

bond between the benzylic carbon and the chiral center.

Experimental Protocol for ESI-MS
Step-by-Step Methodology:

Sample Preparation:
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Prepare a dilute solution of L-Tyrosinol hydrochloride (e.g., 1-10 µg/mL) in a suitable

solvent system, typically a mixture of water and an organic solvent like methanol or

acetonitrile, often with a small amount of formic acid to promote protonation.

Infusion and Ionization:

The sample solution is introduced into the ESI source via a syringe pump at a constant

flow rate.

A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged

droplets.

The solvent evaporates from the droplets, leading to the formation of gas-phase ions of

the analyte.

Mass Analysis:

The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their m/z ratio.

Detection and Spectrum Generation:

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity

versus m/z.

For MS/MS analysis, the parent ion of interest (e.g., m/z 168.10) is selected in the first

mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed

in a second mass analyzer.

Mass Spectrometry Analysis Pathway

Dilute Solution of
L-Tyrosinol HCl
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Ionization

Mass Analyzer 1
(Parent Ion Selection)

Collision-Induced
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Caption: Pathway for MS and MS/MS analysis.

Conclusion
The comprehensive spectroscopic analysis of L-Tyrosinol hydrochloride using NMR, IR, and

MS provides a robust framework for its unequivocal identification and characterization. The ¹H

and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework and the chemical

environment of each atom. The IR spectrum confirms the presence of the key functional

groups: hydroxyl, ammonium, and the aromatic ring. Mass spectrometry provides the molecular

weight and offers insights into the molecule's fragmentation pathways, further corroborating the

proposed structure. The integration of these techniques, guided by sound experimental

protocols and a thorough understanding of spectroscopic principles, ensures the quality and

reliability of L-Tyrosinol hydrochloride for its critical role in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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